DL-DIHYDROZEATIN

Vue d'ensemble

Description

Dihydrozeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in promoting cell division, growth, and development in plants. It is a derivative of zeatin, another well-known cytokinin, and is characterized by the presence of a hydroxyl group on its side chain. Dihydrozeatin is found in various plant species and is involved in regulating numerous physiological processes, including seed germination, root growth, and leaf senescence.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrozeatin can be synthesized through a multi-step chemical process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .

Industrial Production Methods: Industrial production of dihydrozeatin typically involves the extraction and purification from plant tissues where it naturally occurs. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and quantify dihydrozeatin from complex plant extracts.

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.

Common Reagents and Conditions:

Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.

Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.

Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.

Applications De Recherche Scientifique

Plant Growth Regulation

DHZ is primarily used in plant biology to stimulate growth and development. It has been shown to:

- Promote cell division and elongation.

- Enhance chlorophyll synthesis, leading to improved photosynthesis.

- Delay leaf senescence, thus prolonging the productive life of plants .

Flower Bud Development

Research indicates that DHZ can significantly stimulate the growth of flower buds in various plant species. This property makes it valuable for horticulture and agriculture, where controlled flowering is essential for crop yield optimization .

Stress Resistance

Studies have demonstrated that DHZ can enhance a plant's resistance to abiotic stresses such as drought and salinity. This is achieved by modulating stress-responsive genes and improving water retention capabilities in plants .

Tissue Culture

In vitro studies have shown that DHZ is effective in promoting shoot regeneration and root formation in tissue culture systems. This application is particularly important for the propagation of rare or endangered plant species .

Case Study 1: Effect on Arabidopsis

A study investigated the impact of DHZ on Arabidopsis thaliana, focusing on its role in delaying senescence and promoting shoot regeneration. Results indicated that DHZ-treated plants exhibited higher chlorophyll retention and increased callus weight compared to controls, demonstrating its effectiveness as a growth regulator in model plant systems .

Case Study 2: Coconut Water Extracts

Research involving coconut water extracts revealed that DHZ could enhance the bioactivity of cytokinins present in the extracts. The study highlighted DHZ's potential to synergistically improve plant growth when combined with natural growth regulators found in coconut water .

Comparative Data Table

| Property/Effect | This compound (DHZ) | Other Cytokinins (e.g., Zeatin) |

|---|---|---|

| Chlorophyll Retention | High | Moderate |

| Flower Bud Stimulation | Significant | Variable |

| Stress Resistance | Enhanced | Moderate |

| Tissue Culture Efficacy | High | Variable |

| Solubility | Chloroform, DMSO | Ethanol, Water |

Mécanisme D'action

Dihydrozeatin exerts its effects by binding to specific cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth. The primary molecular targets of dihydrozeatin are the cytokinin receptors, which include histidine kinase receptors such as AHK2, AHK3, and AHK4. These receptors initiate a phosphorylation cascade that ultimately results in the activation of cytokinin-responsive genes.

Comparaison Avec Des Composés Similaires

Zeatin: Like dihydrozeatin, zeatin is a naturally occurring cytokinin but differs in the presence of a double bond in its side chain.

Isopentenyladenine: Another cytokinin with a different side chain structure, known for its role in promoting cell division.

Trans-zeatin and Cis-zeatin: Isomers of zeatin that differ in the spatial arrangement of their side chains.

Uniqueness: Dihydrozeatin is unique due to its specific hydroxylated side chain, which imparts distinct biological activities compared to other cytokinins. Its reduced susceptibility to degradation by cytokinin oxidase/dehydrogenase enzymes makes it more stable and potentially more effective in promoting plant growth and development.

Activité Biologique

DL-Dihydrozeatin (DHZ) is a cytokinin, a class of plant hormones that play critical roles in regulating various physiological processes, including cell division, growth, and differentiation. This article explores the biological activity of DHZ, focusing on its effects in plant systems, potential applications in agriculture, and implications for human health.

Structure and Properties

This compound is a derivative of zeatin, characterized by the presence of two hydrogen atoms at the 2- and 3-positions of the side chain. This structural modification influences its biological activity compared to other cytokinins. The compound's general formula is CHNO, and it exhibits unique properties that affect its interaction with plant cells.

Cytokinin Activity

DHZ has been shown to exhibit significant cytokinin activity, promoting various growth responses in plants. Studies indicate that DHZ can:

- Stimulate Cell Division : DHZ promotes cell division in root and shoot tissues, which is essential for plant growth and development.

- Delay Senescence : Similar to other cytokinins, DHZ can delay leaf senescence by maintaining chlorophyll levels and promoting nutrient mobilization within the plant .

- Enhance Root Growth : Research has demonstrated that DHZ treatment can lead to increased root biomass and improved nutrient uptake under certain conditions .

Comparative Activity with Other Cytokinins

In comparative studies, DHZ has been found to have varying degrees of activity relative to other cytokinins such as trans-zeatin (tZ) and isopentenyl adenine (iP). For instance:

| Cytokinin Type | Effect on Root Growth | Effect on Leaf Senescence |

|---|---|---|

| This compound (DHZ) | Moderate inhibition | Significant delay |

| Trans-Zeatin (tZ) | Strong inhibition | Significant delay |

| Isopentenyl Adenine (iP) | Variable effects | Minimal delay |

This table illustrates that while DHZ can inhibit root growth like tZ, it also significantly delays senescence, indicating its potential utility in extending the shelf life of crops .

The biological activity of DHZ is mediated through various mechanisms:

- Gene Regulation : DHZ influences the expression of genes associated with cell division and stress responses. RNA sequencing studies have shown that DHZ treatment leads to differential expression of numerous genes involved in cytokinin signaling pathways .

- Metabolic Pathways : DHZ affects metabolic pathways related to chlorophyll synthesis and antioxidant defenses, enhancing plant resilience against stress .

- Interaction with Other Hormones : DHZ interacts with other phytohormones such as auxins and gibberellins, modulating their effects on growth and development. This interaction is crucial for maintaining hormonal balance within plants .

Case Studies

Several case studies have highlighted the efficacy of DHZ in agricultural applications:

- Tomato Growth Enhancement : A study demonstrated that foliar application of DHZ significantly increased fruit yield and quality in tomato plants by enhancing photosynthetic efficiency and delaying leaf senescence .

- Stress Tolerance in Wheat : Research indicated that wheat plants treated with DHZ exhibited improved drought tolerance due to enhanced root development and better water retention capabilities .

Implications for Human Health

Emerging research suggests potential health benefits associated with DHZ:

- Antioxidant Properties : DHZ has been linked to antioxidant activities that may help mitigate oxidative stress-related diseases in humans. It has shown promise in preclinical studies for its ability to scavenge free radicals .

- Cancer Research : Preliminary studies indicate that DHZ may influence pathways associated with cancer cell proliferation and apoptosis. Its interactions with specific proteins involved in tumor progression warrant further investigation .

Propriétés

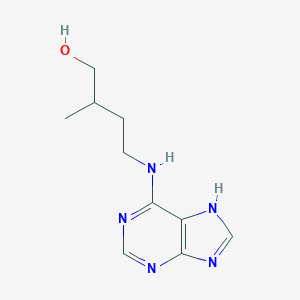

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFACTAYGKKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933510 | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-75-9, 14894-18-9 | |

| Record name | (±)-Dihydrozeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrozeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydrozeatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.